NADP nicotinamide-adenine-dinucleotide phosphate

Description

Historical Perspectives in NADP Research

The journey to understanding NADP began with the initial discovery of its unphosphorylated counterpart, NAD+, in 1906 by Arthur Harden and William John Young, who identified it as a "coferment" necessary for yeast fermentation. wikipedia.orgaboutnad.com Building on this, subsequent decades of research by scientists like Hans von Euler-Chelpin further characterized this essential molecule. nih.govahajournals.org

The specific discovery of NADP (initially termed triphosphopyridine nucleotide or TPN) is credited to the Nobel laureate Otto Warburg in the 1930s. wikipedia.orgnih.govahajournals.org Warburg's groundbreaking work identified NADP+'s role in hydrogen transfer and distinguished it from NAD+. ahajournals.orgnobelprize.org His research demonstrated that nicotinamide (B372718), a form of vitamin B3, is a key component of these coenzymes involved in biological dehydrogenations. nobelprize.orgbritannica.com This foundational work established the critical function of NADP in cellular respiration and metabolism, paving the way for future investigations into its diverse roles. wikipedia.orgwikipedia.orgnih.gov

| Year | Key Discovery / Milestone | Primary Investigator(s) |

| 1906 | Discovery of "coferment" (later identified as NAD+) essential for fermentation. wikipedia.orgaboutnad.com | Arthur Harden & William John Young |

| 1929 | Nobel Prize awarded for investigations into sugar fermentation and enzymes. nih.govahajournals.org | Arthur Harden & Hans von Euler-Chelpin |

| 1931 | Nobel Prize awarded for discovering the nature and action of the respiratory enzyme. nobelprize.orgwikipedia.org | Otto Warburg |

| ~1935 | Discovery of NADP (TPN) and the role of nicotinamide in hydrogen-transferring coenzymes. ahajournals.orgbritannica.com | Otto Warburg |

Significance of NADP as a Biological Cofactor in Research Contexts

NADP exists in two forms: an oxidized state (NADP+) and a reduced state (NADPH). wikipedia.org NADPH is a primary reducing agent in anabolic reactions, donating electrons for the synthesis of essential macromolecules. nbinno.comck12.org This function is crucial for numerous biosynthetic pathways. wikipedia.org

Key Roles of NADP(H) in Cellular Processes:

Anabolic Pathways: NADPH is the principal source of reducing equivalents for the synthesis of fatty acids, steroids (including cholesterol), and nucleic acids. wikipedia.orgyoutube.comnih.gov

Photosynthesis: In photosynthetic organisms, NADP+ is a critical electron acceptor in the final step of the electron chain during the light-dependent reactions. quora.comck12.org The resulting NADPH is then used as reducing power in the Calvin cycle to convert carbon dioxide into glucose. quora.comlibretexts.orgtiktok.com

Antioxidant Defense: NADPH is vital for protecting cells against oxidative damage from reactive oxygen species (ROS). wikipedia.orgnih.gov It serves as the essential cofactor for glutathione (B108866) reductase, an enzyme that regenerates the master antioxidant glutathione (GSH) from its oxidized state (GSSG). researchgate.netquora.compeptidesciences.com This system is a cornerstone of cellular antioxidant defense. nih.govmdpi.com

Immune Response: In immune cells, the enzyme NADPH oxidase uses NADPH to generate superoxide (B77818) radicals. wikipedia.org These radicals are employed to destroy pathogens in a process known as the respiratory burst. wikipedia.org

The diverse and critical functions of NADP make it an area of intense research interest for understanding cellular metabolism, energy production, and disease pathogenesis. nbinno.comnih.gov

| Cellular Process | Role of NADP+/NADPH | Significance in Research |

| Anabolic Synthesis | NADPH provides reducing power for building lipids, nucleic acids, and other macromolecules. wikipedia.orgnih.gov | Central to understanding cell growth, proliferation, and metabolic disorders. nbinno.com |

| Photosynthesis | NADP+ accepts electrons in light reactions; NADPH reduces CO2 in the Calvin cycle. quora.comck12.org | Fundamental to research in plant biology, agriculture, and bioenergy. |

| Antioxidant Defense | NADPH is required to regenerate reduced glutathione (GSH), a key antioxidant. wikipedia.orgpeptidesciences.com | Crucial for studying oxidative stress in aging, neurodegeneration, and cardiovascular disease. nbinno.com |

| Immune Function | NADPH is a substrate for NADPH oxidase to produce bactericidal reactive oxygen species. wikipedia.org | Important in immunology and research on infectious and inflammatory diseases. |

Distinction and Interrelation of NADP with other Pyridine (B92270) Nucleotides in Research

The primary pyridine nucleotides in most cells are NAD and NADP. ahajournals.org While structurally very similar, their cellular roles are distinct and carefully regulated. stackexchange.com

Structural Difference: The sole structural distinction between NAD and NADP is an additional phosphate (B84403) group on the 2' position of the ribose ring that carries the adenine (B156593) moiety in NADP. wikipedia.orgjinfiniti.com This small change has profound functional consequences. stackexchange.comjinfiniti.com

Functional Distinction: The added phosphate group allows enzymes to differentiate between the two cofactors, enabling the cell to maintain two separate pools of reducing power with different redox potentials and for different purposes. stackexchange.com

NAD+/NADH: This pool is primarily involved in catabolic reactions (breaking down molecules), such as glycolysis and the citric acid cycle. The ratio of NAD+ to NADH is generally kept high, favoring its role as an oxidizing agent. nih.govstackexchange.comquora.com

NADP+/NADPH: This pool is predominantly used in anabolic reactions (building molecules) and antioxidant defense. libretexts.orgnih.govquora.com The cell maintains a high ratio of NADPH to NADP+, ensuring a ready supply of reducing power for biosynthesis and detoxification. stackexchange.comjinfiniti.com

Interrelation and Conversion: Though their functions are segregated, the NAD and NADP pools are biochemically linked. The enzyme NAD+ kinase catalyzes the phosphorylation of NAD+ to produce NADP+, thereby controlling the de novo synthesis of the NADP pool. wikipedia.orgyoutube.comresearchgate.net Conversely, NADP+ phosphatases can remove the phosphate group to convert NADP+ back to NAD+. wikipedia.orgresearchgate.net This interconversion allows cells to adjust the relative sizes of the two pyridine nucleotide pools in response to metabolic needs and oxidative stress. nih.gov

| Feature | Nicotinamide Adenine Dinucleotide (NAD) | Nicotinamide Adenine Dinucleotide Phosphate (NADP) |

| Structure | Lacks a phosphate group at the 2' ribose position. jinfiniti.com | Contains a phosphate group at the 2' ribose position. wikipedia.orgjinfiniti.com |

| Primary Role | Catabolism (e.g., glycolysis, citric acid cycle). libretexts.orgquora.com | Anabolism (e.g., fatty acid and steroid synthesis) and antioxidant defense. wikipedia.orglibretexts.org |

| Typical Cellular Ratio | High [NAD+]/[NADH] ratio, favoring oxidation. stackexchange.com | High [NADPH]/[NADP+] ratio, favoring reduction. stackexchange.comjinfiniti.com |

| Key Enzyme for Synthesis | Synthesized from precursors like tryptophan or nicotinic acid. wikipedia.org | Synthesized from NAD+ via NAD+ kinase. youtube.comaatbio.com |

Structure

3D Structure

Properties

IUPAC Name |

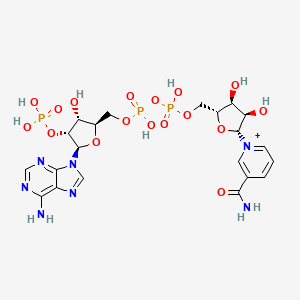

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLXINKUBYWONI-NNYOXOHSSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N7O17P3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401102609 |

Source

|

| Record name | Adenosine 5′-(trihydrogen diphosphate), 2′-(dihydrogen phosphate), P′→5′-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401102609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

744.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grayish-white solid; [Merck Index] |

Source

|

| Record name | NADP | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

604-79-5, 53-59-8 |

Source

|

| Record name | Adenosine 5′-(trihydrogen diphosphate), 2′-(dihydrogen phosphate), P′→5′-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine 5′-(trihydrogen diphosphate), 2′-(dihydrogen phosphate), P′→5′-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401102609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nadide phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis Pathways of Nadp

De Novo and Salvage Pathways of NAD⁺ (NADP Precursor)

De novo synthesis pathways build NAD⁺ "from scratch" using amino acid precursors, while salvage pathways recycle pre-existing nicotinamide-containing compounds. Both routes converge to produce NAD⁺, the substrate for NADP⁺ synthesis.

The de novo synthesis of NAD⁺ begins with the essential amino acid L-tryptophan in animals and some bacteria. qualialife.combiostacklabs.com This multi-step process, known as the kynurenine (B1673888) pathway, transforms tryptophan through a series of enzymatic reactions into quinolinic acid (QA). nih.govcolumbia.edu The key enzymatic steps to convert QA to NAD⁺ are:

Quinolinate phosphoribosyltransferase (QPRT) converts quinolinic acid to nicotinic acid mononucleotide (NaMN). nih.gov

Nicotinamide (B372718) mononucleotide adenylyltransferases (NMNATs) then catalyze the transformation of NaMN into nicotinic acid adenine (B156593) dinucleotide (NaAD). nih.gov

Finally, NAD⁺ synthetase (NADS) amidates the nicotinic acid moiety of NaAD to a nicotinamide group, forming the end product, NAD⁺. bioscientifica.comwikipedia.org

In some bacteria and plants, a different de novo pathway begins with the amino acid aspartate, which also converges at the formation of quinolinic acid. wikipedia.orgresearchgate.net

Key Enzymes in De Novo NAD⁺ Synthesis

| Enzyme | Function | Pathway Step |

|---|---|---|

| Quinolinate phosphoribosyltransferase (QPRT) | Converts quinolinic acid to nicotinic acid mononucleotide (NaMN) | First common step after pathway convergence |

| Nicotinamide mononucleotide adenylyltransferases (NMNATs) | Converts NaMN to nicotinic acid adenine dinucleotide (NaAD) | Intermediate step |

| NAD⁺ synthetase (NADS) | Converts NaAD to NAD⁺ | Final step of NAD⁺ synthesis |

Distinct from de novo synthesis are the salvage pathways, which are essential for recycling NAD⁺ precursors and maintaining cellular NAD⁺ levels. wikipedia.org These pathways utilize compounds like nicotinamide (NAM), nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN). wikipedia.orgnmn.com

The pathway involving NR and NMN proceeds as follows:

Nicotinamide Riboside Kinases (NRKs) : Nicotinamide riboside is phosphorylated by NRKs to produce nicotinamide mononucleotide. nih.govnih.gov This is a critical step in utilizing NR from dietary sources or cellular recycling. researchgate.net

Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) : NMN is then converted directly into NAD⁺. nih.govmdpi.com This reaction is catalyzed by the same family of NMNAT enzymes involved in the de novo pathway. researchgate.net

The salvage pathway starting with nicotinamide involves the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT), which converts NAM to NMN. nih.govmdpi.com From there, NMN enters the final step to become NAD⁺.

NAD Kinase Activity in NADP Synthesis

The sole and indispensable enzyme responsible for the de novo biosynthesis of NADP⁺ is NAD⁺ kinase (NADK). nih.govoup.com It catalyzes the phosphorylation of NAD⁺, using a phosphoryl donor like ATP, to produce NADP⁺. oup.comresearchgate.net This reaction is the only known mechanism for de novo NADP production, making NADK a critical enzyme for cellular metabolism and redox homeostasis. nih.govoup.com

NAD kinases are evolutionarily conserved enzymes found in all domains of life, from bacteria to mammals. nih.govnih.gov Structurally, NADKs possess several conserved domains critical for their function. nih.gov These include a GGDG motif that serves as part of the catalytic center and other motifs that are crucial for recognizing and binding the NAD⁺ substrate and the ATP phosphoryl donor. nih.govoup.com The enzyme is highly selective for its substrates and typically requires divalent metal ions, such as magnesium or manganese, to coordinate ATP within the active site for the phosphoryl transfer. wikipedia.org High levels of the product, NADP(H), can exert allosteric feedback inhibition on the enzyme. researchgate.net

The catalytic mechanism of NAD kinase involves the transfer of the terminal (gamma) phosphate (B84403) group from ATP to the 2'-hydroxyl group of the ribose moiety attached to the adenine nucleotide of NAD⁺. wikipedia.orgbiostacklabs.com The reaction is:

NAD⁺ + ATP → NADP⁺ + ADP

A proposed "substrate-assisted catalysis" mechanism suggests that the pyrophosphate group of the NAD⁺ substrate helps to chelate the catalytic metal ion (e.g., Mg²⁺) that is also bound to ATP. researchgate.net This coordination properly orients the 2'-hydroxyl group of NAD⁺, enabling it to accept the phosphate from ATP, thus ensuring the specific phosphorylation that forms NADP⁺. researchgate.net

Many organisms possess multiple isoforms of NAD kinase that are localized to distinct subcellular compartments. This compartmentalization is crucial for maintaining separate pools of NAD⁺/NADH and NADP⁺/NADPH, which have different primary metabolic roles.

In humans, two primary NAD⁺ kinases have been identified:

NADK1 (Cytosolic) : Localized in the cytosol. wikipedia.orgresearchgate.net

NADK2 (Mitochondrial) : Found in the mitochondria. wikipedia.orgresearchgate.net

Similarly, yeast and plants have cytosolic, mitochondrial, and in the case of plants, plastidial and peroxisomal isoforms. wikipedia.orgnih.govsigmaaldrich.com For example, in Arabidopsis thaliana, NADK1 is cytosolic, NADK2 is located in plastids, and NADK3 is found in peroxisomes. nih.govresearchgate.net This differential localization allows for the specific regulation of NADP(H) biosynthesis in various cellular compartments, catering to the unique metabolic demands of each, such as reductive biosynthesis in the cytosol and combating oxidative stress in mitochondria. nih.gov

Subcellular Localization of NAD Kinase Isoforms

| Organism | Isoform | Subcellular Location |

|---|---|---|

| Humans | NADK1 | Cytosol wikipedia.orgresearchgate.net |

| NADK2 (MNADK) | Mitochondria wikipedia.orgresearchgate.net | |

| Arabidopsis thaliana (Plant) | NADK1 | Cytosol nih.govsigmaaldrich.com |

| NADK2 | Plastid Stroma nih.govsigmaaldrich.com | |

| NADK3 | Peroxisome Matrix nih.govsigmaaldrich.com | |

| Yeast (S. cerevisiae) | Cytosolic Isoform | Cytosol wikipedia.org |

| Mitochondrial Isoform (Pos5p) | Mitochondria oup.comwikipedia.org |

Regulation of NADP Biosynthesis

The synthesis of NADP is meticulously regulated to maintain cellular homeostasis and respond to metabolic demands. This regulation occurs at multiple levels, including the control of the primary biosynthetic enzyme, NADK, and through feedback from metabolic products.

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The central enzyme in NADP⁺ biosynthesis, NAD⁺ kinase (NADK), is subject to sophisticated regulatory mechanisms that control its expression and activity.

Transcriptional Regulation: The expression of the gene encoding NADK (Nadk) is a key determinant of the cell's capacity to synthesize NADP⁺. pnas.org Studies in animal models have shown that the level of Nadk gene expression directly governs the in vivo production of NADP and is essential for processes such as embryonic development. pnas.org In bacteria, transcriptional regulators have been identified that control the expression of genes involved in the biosynthesis of the precursor NAD⁺, which indirectly influences NADP⁺ availability. nih.govoup.com

Post-Translational Modifications (PTMs): After the NADK protein is synthesized, its activity can be rapidly modulated by post-translational modifications. These modifications allow cells to quickly adapt NADP⁺ production to changing physiological conditions. nih.govthermofisher.com

Phosphorylation: In mammals, NADK activity is enhanced by phosphorylation. nih.govresearchgate.net For instance, growth factor signaling through the Akt pathway can lead to the phosphorylation of specific serine residues on NADK, which activates the enzyme and stimulates NADP(H) production. researchgate.net Protein kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase (CaM kinase) have also been shown to phosphorylate and activate NADK. nih.gov

Calmodulin Binding: In many organisms, including plants and animals, NADK activity is stimulated by the calcium-binding protein calmodulin (CaM). wikipedia.orgpnas.org This regulation can occur through two distinct, evolutionarily conserved mechanisms. In some species, Ca²⁺/CaM binds directly to the NADK enzyme to activate it. In others, including vertebrates, NADK is phosphorylated by a CaM kinase in a calcium-dependent manner. pnas.org

Other Modifications: Research has identified other potential PTMs that may regulate NADK isoforms. For example, the mitochondrial NADK2 may be regulated by acetylation at specific lysine (B10760008) residues. researchgate.net In conditions of metabolic stress, mitochondrial NADK activity can be repressed by S-nitrosylation, a modification of cysteine residues. nih.gov

| Regulatory Mechanism | Description | Key Molecules Involved | Effect on NADK Activity |

|---|---|---|---|

| Transcriptional Control | Regulation of the rate at which the Nadk gene is transcribed into mRNA. | Transcription factors | Governs the total amount of NADK enzyme available. pnas.org |

| Phosphorylation | Covalent addition of a phosphate group to serine residues on the enzyme. | Akt, PKC, CaM kinase | Increases catalytic activity. nih.govresearchgate.net |

| Calmodulin (CaM) Binding | Calcium-dependent binding of the CaM protein to NADK. | Ca²⁺, Calmodulin | Directly activates the enzyme or promotes its phosphorylation by CaM kinase. pnas.org |

| Acetylation | Addition of an acetyl group to lysine residues. | N/A (specific acetyltransferases not fully identified) | May regulate mitochondrial NADK2 activity. researchgate.net |

| S-Nitrosylation | Covalent attachment of a nitric oxide group to cysteine residues. | Nitric Oxide (NO) | Represses mitochondrial NADK activity under metabolic stress. nih.gov |

Feedback Mechanisms in NADP Synthesis

Feedback regulation is a critical mechanism for maintaining the appropriate balance of NAD(H) and NADP(H) pools. This process allows the cell to sense its metabolic state and adjust the rate of NADP⁺ synthesis accordingly.

The primary molecules responsible for the feedback inhibition of NADK are the reduced pyridine (B92270) nucleotides, NADPH and, to a lesser extent, NADH. nih.govnih.govpnas.org

Allosteric Inhibition by NADPH: NADPH is a potent allosteric inhibitor of NADK from various organisms, including bacteria and mammals. nih.govpnas.orgasm.org Allosteric inhibition means that NADPH binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. nih.gov This feedback is highly sensitive; when NADPH levels are high, indicating sufficient reducing power for anabolic reactions, NADK is inhibited, preventing the unnecessary synthesis of more NADP⁺. nih.govresearchgate.net Conversely, when NADPH is consumed in biosynthetic processes, the resulting increase in the NADP⁺/NADPH ratio alleviates this inhibition, activating NADK to replenish the NADPH pool. asm.org

Structural Changes: The binding of the inhibitor NADPH can induce structural changes in the NADK enzyme. For example, in some bacteria, NADK exists as an equilibrium of dimers and tetramers; the binding of NADPH shifts this equilibrium entirely to the less active tetrameric form. nih.govnih.gov

This feedback system ensures that the production of NADP⁺ is tightly coupled to its utilization, allowing the cell to maintain redox homeostasis and efficiently manage its metabolic resources. nih.gov

| Feedback Molecule | Enzyme Target | Mechanism of Action | Physiological Consequence |

|---|---|---|---|

| NADPH | NAD⁺ Kinase (NADK) | Allosteric inhibition; binds to a regulatory site, inducing a conformational change that reduces enzyme activity. nih.govpnas.org | Prevents overproduction of NADP(H) when cellular reducing power is high. nih.gov |

| NADH | NAD⁺ Kinase (NADK) | Allosteric inhibition, typically less potent than NADPH. nih.govasm.org | Allows NADK to respond to the overall cellular redox state (both NADH and NADPH levels). pnas.org |

Nadp Salvage and Interconversion Pathways Research

NADP Regeneration and Recycling Mechanisms

Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP) exists in oxidized (NADP⁺) and reduced (NADPH) forms. The regeneration of NADPH from NADP⁺ is a critical cellular process, as NADPH serves as the primary electron donor for reductive biosynthesis and antioxidant defense systems. nih.govunits.it Cells maintain a high NADPH/NADP⁺ ratio to support these anabolic and protective functions. asm.org The regeneration of NADPH is accomplished through several key metabolic pathways distributed across different cellular compartments. nih.gov

The pentose (B10789219) phosphate pathway (PPP) is a major source of NADPH, particularly in the cytoplasm. nih.gov The initial and rate-limiting enzyme of this pathway, glucose-6-phosphate dehydrogenase (G6PD), and the subsequent enzyme, 6-phosphogluconate dehydrogenase (6PGD), both catalyze reactions that reduce NADP⁺ to NADPH. nih.govnih.gov

In addition to the PPP, several other enzymes contribute to the cellular NADPH pool. These include:

NADP⁺-dependent Malic Enzymes (MEs): Cytosolic (ME1) and mitochondrial (ME2/3) isoforms catalyze the oxidative decarboxylation of malate (B86768) to pyruvate, generating NADPH. nih.govnih.gov

NADP⁺-dependent Isocitrate Dehydrogenases (IDHs): The cytosolic (IDH1) and mitochondrial (IDH2) versions convert isocitrate to α-ketoglutarate, producing NADPH. nih.govwikipedia.org The mitochondrial IDH2 is a major contributor to the mitochondrial NADPH pool. nih.gov

Glutamate (B1630785) Dehydrogenase (GLUD): This mitochondrial enzyme can generate NADPH during the conversion of glutamate to α-ketoglutarate. nih.govnih.gov

Nicotinamide Nucleotide Transhydrogenase (NNT): Located in the inner mitochondrial membrane, NNT catalyzes the transfer of hydride ions between NADH and NADP⁺, contributing significantly to the mitochondrial NADPH pool by oxidizing NADH to produce NADPH. nih.govnih.gov

Folate Metabolism Enzymes: Cytosolic (MTHFD1) and mitochondrial (MTHFD2) enzymes involved in one-carbon metabolism also contribute to NADPH production. nih.gov

Specialized enzymatic recycling systems have also been characterized that facilitate the regeneration of NADP⁺. One such system is a glutathione-based recycling method that combines glutaredoxin and glutathione (B108866) reductase. acs.org This system uses inexpensive organic disulfides as oxidizing agents to regenerate NADP⁺ from NADPH, achieving very high turnover numbers, which is beneficial for biocatalytic applications. acs.org

NADP Phosphatase Activity and NADP Hydrolysis

While NAD kinases synthesize NADP⁺ from NAD⁺, the reverse reaction—the hydrolysis of NADP(H) to NAD(H)—is catalyzed by a class of enzymes known as NADP(H) phosphatases. nih.govnih.gov These enzymes remove the 2'-phosphate group from the adenosine (B11128) ribose moiety of NADP⁺ or NADPH, yielding NAD⁺ or NADH, respectively, and inorganic phosphate. nih.govwikipedia.org This phosphatase activity is a key mechanism for regulating the relative sizes of the cellular NAD(H) and NADP(H) pools, thereby maintaining metabolic homeostasis. nih.govresearchgate.net

Characterization of NADP Phosphatases

Research has identified and characterized several enzymes with NADP(H) phosphatase activity in various organisms, from bacteria to mammals. nih.govnih.gov

In eukaryotes, two key enzymes responsible for NADP(H) hydrolysis were identified relatively recently:

MESH1 (Metazoan SpoT Homolog 1): This enzyme is a cytosolic NADPH phosphatase in mammals. nih.gov It specifically hydrolyzes the 2'-phosphate from NADPH to produce NADH. nih.gov

Nocturnin (NOCT): Initially identified for its role in circadian rhythms, Nocturnin has been shown to possess NADP(H) phosphatase activity. nih.gov Unlike MESH1, it appears to act on both NADP⁺ and NADPH. nih.gov

In prokaryotes, dedicated NADP phosphatases have also been purified and studied. For example, two cytosolic NADP phosphatase isozymes, NADPase I and NADPase II, were isolated from Arthrobacter sp.. nih.gov Both enzymes showed the highest activity toward NADP⁺ and NADPH among various potential substrates. nih.gov Additionally, some enzymes exhibit dual specificity, such as a Staphylococcal protein that functions as both an inositol (B14025) monophosphatase (IMPase) and an NADP(H) phosphatase. researchgate.net

The table below summarizes the characteristics of several identified NADP(H) phosphatases.

| Enzyme Name | Organism/Domain | Cellular Localization | Substrate Preference | Key Features |

| MESH1 | Mammals | Cytosol | NADPH > NADP⁺ | A primary cytosolic NADPH phosphatase. nih.gov |

| Nocturnin (NOCT) | Eukaryotes | Cytoplasm, Mitochondria | NADP(H) | Involved in circadian rhythm and metabolism. nih.govwikipedia.org |

| NADPase I & II | Arthrobacter sp. (Bacteria) | Cytosol | NADP⁺ and NADPH | Novel enzymes for regulating NAD⁺/NADP⁺ balance in the cytosol. nih.gov |

| Dual IMPase/NADP(H) Phosphatase | Staphylococcus (Bacteria) | N/A | NADP(H), Inositol Phosphates | Exhibits promiscuous substrate specificity. researchgate.net |

Physiological Roles of NADP Phosphatase Activity

The primary physiological role of NADP(H) phosphatase activity is to maintain the balance and distinct identities of the NAD(H) and NADP(H) pools. nih.govoup.com Cells typically maintain a high NAD⁺/NADH ratio to support oxidative catabolic reactions like glycolysis, while simultaneously preserving a high NADPH/NADP⁺ ratio to provide reducing power for anabolic reactions and antioxidant defense. asm.org

By converting NADP(H) back to NAD(H), these phosphatases play a crucial role in:

Metabolic Regulation: They allow the cell to adjust the sizes of the two pyridine (B92270) nucleotide pools in response to changing metabolic demands. For instance, under conditions of stress, MESH1 can dephosphorylate NADPH to generate NADH. nih.gov

Redox Balance: The interconversion ensures that the cell can partition its reducing equivalents between the two pools, dedicating NADPH largely to antioxidant systems (e.g., glutathione regeneration) and biosynthesis, while NADH is primarily used for ATP production via oxidative phosphorylation. nih.govnih.gov

Interconversion between NADP and NAD Pools

The cellular pools of NAD(H) and NADP(H) are not static but are dynamically interconverted to meet the physiological needs of the cell. nih.govnih.gov This interconversion is governed by the antagonistic actions of two key enzyme classes: NAD kinases and NADP(H) phosphatases. researchgate.net

Synthesis of NADP⁺: NAD kinases catalyze the phosphorylation of NAD⁺, transferring a phosphate group from a donor like ATP to the 2'-hydroxyl group of the NAD⁺ ribose moiety, thereby forming NADP⁺. nih.govwikipedia.orgnih.gov This is the sole known de novo pathway for NADP⁺ biosynthesis. researchgate.net Different isoforms of NAD kinase are found in various cellular compartments, such as the cytosol and mitochondria, allowing for localized regulation of NADP⁺ synthesis. nih.gov

Hydrolysis of NADP(H): As detailed in the previous section, NADP(H) phosphatases (like MESH1 and Nocturnin) catalyze the reverse reaction, removing the 2'-phosphate to convert NADP(H) back into NAD(H). nih.govwikipedia.org

This enzymatic cycle of phosphorylation and dephosphorylation allows for tight regulation of the relative concentrations of the two nucleotide cofactors. researchgate.net The distinct roles of NAD(H) in catabolism and NADP(H) in anabolism necessitate their separation and independent regulation. asm.org For example, while the NAD⁺ pool is kept largely oxidized to act as an electron acceptor in pathways like glycolysis, the NADP⁺ pool is kept highly reduced to serve as an electron donor in biosynthetic pathways. asm.org The continuous interconversion between these pools is therefore a fundamental aspect of cellular metabolic control, enabling cells to adapt their metabolic state to different environmental and physiological conditions. nih.govresearchgate.net

Cellular and Organelle Compartmentalization of Nadp Metabolism

Cytosolic NADP Pools and Their Dynamics

The cytosol maintains a distinct pool of NADP(H) that is crucial for a variety of biosynthetic and detoxification pathways. The primary source of NADPH in the cytosol of most mammalian cells is the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govresearchgate.net This metabolic route oxidizes glucose-6-phosphate to generate NADPH, alongside producing precursors for nucleotide biosynthesis. nih.gov

Two key enzymes of the oxidative phase of the PPP are responsible for cytosolic NADPH production:

Glucose-6-phosphate dehydrogenase (G6PD): Catalyzes the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, reducing NADP+ to NADPH. nih.gov

6-phosphogluconate dehydrogenase (6PGD): Catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, with the concomitant reduction of a second molecule of NADP+ to NADPH. nih.govresearchgate.net

In addition to the PPP, other enzymes contribute to the cytosolic NADPH pool, including the NADP+-dependent malic enzyme (ME1) and isocitrate dehydrogenase 1 (IDH1). researchgate.net The cytosolic NADP pool is characterized by a high NADPH/NADP+ ratio, which provides the necessary reducing power for anabolic reactions such as fatty acid and cholesterol synthesis. wikipedia.org It is also essential for the regeneration of reduced glutathione (B108866) (GSH), a key antioxidant, via the action of glutathione reductase. wikipedia.org

The dynamics of the cytosolic NADP pool are tightly regulated to meet the metabolic demands of the cell. For instance, under conditions of oxidative stress or increased biosynthetic activity, the flux through the PPP is upregulated to increase NADPH production. oup.com

| Enzyme/Pathway | Reaction | Cellular Location | Primary Function in NADP Metabolism |

|---|---|---|---|

| Pentose Phosphate Pathway (PPP) | Glucose-6-Phosphate + 2 NADP+ + H2O → Ribose-5-Phosphate + 2 NADPH + 2 H+ + CO2 | Cytosol | Major source of cytosolic NADPH for biosynthesis and antioxidant defense. nih.govresearchgate.net |

| Malic Enzyme 1 (ME1) | L-Malate + NADP+ → Pyruvate + CO2 + NADPH | Cytosol | Contributes to cytosolic NADPH production. researchgate.net |

| Isocitrate Dehydrogenase 1 (IDH1) | Isocitrate + NADP+ → α-Ketoglutarate + CO2 + NADPH | Cytosol | Generates cytosolic NADPH; part of the isocitrate-α-KG shuttle. researchgate.net |

Mitochondrial NADP Homeostasis and Interplay

Mitochondria possess their own distinct and independently regulated pool of NADP(H). nih.govmedicineinnovates.com This mitochondrial pool is critical for a range of processes including oxidative stress defense, the tricarboxylic acid (TCA) cycle, and biosynthetic pathways such as proline synthesis. nih.govnih.gov Unlike the cytosol, the inner mitochondrial membrane is generally impermeable to NADP(H), necessitating intramitochondrial mechanisms for its synthesis and regeneration. researchgate.net

Several enzymes are responsible for generating NADPH within the mitochondrial matrix:

NADP+-dependent Isocitrate Dehydrogenase (IDH2): A key enzyme in the TCA cycle that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH. researchgate.netwikipedia.org

NADP+-dependent Malic Enzyme (ME3): Converts malate (B86768) to pyruvate, generating NADPH. researchgate.net

Glutamate (B1630785) Dehydrogenase (GLUD): Can produce NADPH during the oxidative deamination of glutamate. researchgate.netwikipedia.org

Nicotinamide (B372718) Nucleotide Transhydrogenase (NNT): Located in the inner mitochondrial membrane, NNT couples the transfer of hydride ions from NADH to NADP+ with proton translocation across the membrane, thereby generating NADPH from NADH. wikipedia.orgmdpi.com

Mitochondrial NAD Kinase (NADK2): This enzyme catalyzes the phosphorylation of NAD+ or NADH to produce NADP+ or NADPH directly within the mitochondria, playing a crucial role in maintaining the mitochondrial NADP(H) pool. medicineinnovates.comnih.govnih.gov

The mitochondrial folate cycle has also been identified as a significant contributor to NADPH generation, particularly in cancer cells. wikipedia.org The interplay between the cytosolic and mitochondrial NADP(H) pools is largely indirect, mediated by substrate shuttles that transport reducing equivalents across the mitochondrial membrane. nih.gov

| Enzyme | Reaction | Location | Primary Function in NADP Metabolism |

|---|---|---|---|

| Isocitrate Dehydrogenase 2 (IDH2) | Isocitrate + NADP+ → α-Ketoglutarate + CO2 + NADPH | Mitochondrial Matrix | Generates mitochondrial NADPH as part of the TCA cycle. researchgate.netwikipedia.org |

| Malic Enzyme 3 (ME3) | L-Malate + NADP+ → Pyruvate + CO2 + NADPH | Mitochondrial Matrix | Contributes to mitochondrial NADPH production. researchgate.net |

| Glutamate Dehydrogenase (GLUD) | Glutamate + NADP+ + H2O → α-Ketoglutarate + NH4+ + NADPH | Mitochondrial Matrix | Produces mitochondrial NADPH. researchgate.netwikipedia.org |

| Nicotinamide Nucleotide Transhydrogenase (NNT) | NADH + NADP+ ⇌ NAD+ + NADPH | Inner Mitochondrial Membrane | Regenerates NADPH from NADH, driven by the proton gradient. wikipedia.orgmdpi.com |

| NAD Kinase 2 (NADK2) | NAD(H) + ATP → NADP(H) + ADP | Mitochondria | Synthesizes NADP(H) directly within the mitochondria. nih.govnih.gov |

Chloroplastic NADP Dynamics in Photosynthetic Organisms

In plants and other photosynthetic eukaryotes, chloroplasts are the primary sites of NADPH production during the light-dependent reactions of photosynthesis. nih.govpearson.com This process is fundamental for converting light energy into chemical energy.

The key steps in chloroplastic NADP metabolism are:

Linear Electron Flow (LEF): During the light reactions, electrons derived from the splitting of water are energized by light in photosystems II and I. These high-energy electrons are ultimately transferred to NADP+ by the enzyme Ferredoxin-NADP+ reductase (FNR), producing NADPH on the stromal side of the thylakoid membrane. frontiersin.orgnih.govnih.gov

Calvin-Benson-Bassham (CBB) Cycle: The NADPH produced during the light reactions serves as the primary reducing agent in the CBB cycle (also known as the dark reactions), where carbon dioxide is fixed into carbohydrates. byjus.comvisiblebody.com This is a major consumption pathway for NADPH in chloroplasts. byjus.com

Oxidative Pentose Phosphate Pathway (OPPP): In the dark, the OPPP can operate in chloroplasts to generate NADPH for other metabolic needs. frontiersin.org

NAD Kinase 2 (NADK2): Similar to mitochondria, chloroplasts contain a specific NAD kinase, NADK2, which is responsible for synthesizing NADP+ from NAD+. nih.govnih.gov This is crucial for maintaining the NADP pool size, which can vary depending on light conditions. frontiersin.orgnih.gov

The NADPH/NADP+ ratio in the chloroplast stroma is a critical regulatory signal that links the light-dependent reactions to downstream metabolic processes, including the CBB cycle and the regulation of enzyme activity via the ferredoxin-thioredoxin system. frontiersin.orgnih.gov

| Process/Enzyme | Reaction/Function | Location | Role in NADP Dynamics |

|---|---|---|---|

| Photosystem I / Ferredoxin-NADP+ Reductase (FNR) | 2 Ferredoxin(reduced) + NADP+ + H+ → 2 Ferredoxin(oxidized) + NADPH | Thylakoid Membrane (Stroma side) | Primary source of NADPH generation during photosynthesis. frontiersin.orgnih.gov |

| Calvin-Benson-Bassham Cycle | CO2 fixation and carbohydrate synthesis | Chloroplast Stroma | Major consumer of NADPH. byjus.comvisiblebody.com |

| Oxidative Pentose Phosphate Pathway (OPPP) | Generates NADPH in the dark | Chloroplast Stroma | Provides reducing power in the absence of light. frontiersin.org |

| NAD Kinase 2 (NADK2) | NAD+ + ATP → NADP+ + ADP | Chloroplast | Synthesizes NADP+ to maintain the chloroplastic NADP pool. nih.govnih.gov |

Peroxisomal NADP Compartmentation

Peroxisomes are single-membrane-bound organelles involved in various metabolic processes, including the β-oxidation of very-long-chain fatty acids and the detoxification of reactive oxygen species (ROS). nih.govyoutube.com These functions create a demand for both NAD+ and NADP+. nih.gov

The role of NADP(H) in peroxisomes is multifaceted:

Fatty Acid β-Oxidation: Certain steps in the β-oxidation of unsaturated fatty acids require NADPH as a reductant. For example, the enzyme 2,4-dienoyl-CoA reductase uses NADPH to reduce double bonds. researchgate.netembopress.orgresearchgate.net

Redox Homeostasis: Peroxisomal metabolism generates hydrogen peroxide (H2O2), a potent ROS. nih.gov NADPH is required for the activity of antioxidant enzymes within the peroxisome, such as those of the ascorbate-glutathione cycle, which help to neutralize H2O2. nih.gov

NADPH Production: Peroxisomes in plants and yeast contain an NADP-dependent isocitrate dehydrogenase (IDH) that can generate NADPH internally. embopress.orgnih.gov This enzyme is crucial for providing the necessary reducing equivalents for peroxisomal metabolism. embopress.org

The peroxisomal membrane is thought to be permeable to small molecules, but the transport of larger cofactors like NADP(H) may require specific transporters or be facilitated by the import of folded enzymes already bound to their cofactors. researchgate.netnih.gov In human cells, which lack a peroxisomal NADK, a transporter is likely required to import cytosolic NADP+ into the peroxisome, though its identity remains unknown. researchgate.net

Inter-Organelle Signaling and Transport Mechanisms Governing NADP Distribution

The distinct compartmentalization of NADP pools necessitates sophisticated transport and signaling mechanisms to coordinate metabolism across the cell. frontiersin.org Direct transport of NADP+ or NADPH across the inner mitochondrial and chloroplast membranes is limited. researchgate.net Instead, communication and the transfer of reducing equivalents are often achieved through shuttle systems.

Isocitrate/α-Ketoglutarate Shuttle: This is a well-established mechanism for transferring NADPH-derived reducing equivalents between the mitochondria and the cytosol. researchgate.net Cytosolic IDH1 and mitochondrial IDH2 work in concert to interconvert isocitrate and α-ketoglutarate, effectively moving reducing power across the mitochondrial membrane. researchgate.net

Malate/Oxaloacetate Shuttle: This shuttle can indirectly transfer reducing equivalents (as malate) between compartments. oup.com

Precursor Transport: The synthesis of NADP+ in organelles like mitochondria and chloroplasts depends on the import of its precursor, NAD+. nih.govfrontiersin.org While NAD+ biosynthesis occurs primarily in the cytosol and nucleus, specific transporters facilitate its entry into other organelles. nih.govnih.gov For example, in plants, chloroplastic NAD+ transport is a crucial pathway for light adaptation. nih.govfrontiersin.org The identity of many of these transporters is still under investigation. frontiersin.org

Signaling: The redox state of the NADP pool (NADPH/NADP+ ratio) within each compartment acts as a critical signaling mechanism. frontiersin.org For instance, in chloroplasts, this ratio modulates the activity of photosynthetic enzymes. frontiersin.org Changes in the NADP(H) levels can communicate the metabolic state of one organelle to another, influencing gene expression and metabolic fluxes throughout the cell. nih.gov

Enzymology and Mechanistic Studies of Nadp Dependent Reactions

NADP-Dependent Dehydrogenases

NADP-dependent dehydrogenases are a class of enzymes that catalyze oxidation-reduction reactions, utilizing NADP+ as the electron acceptor. These enzymes play crucial roles in a wide array of metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway and amino acid biosynthesis.

Glucose-6-Phosphate Dehydrogenase (G6PD) The catalytic mechanism of Glucose-6-Phosphate Dehydrogenase (G6PD) from Leuconostoc mesenteroides involves key amino acid residues that facilitate the oxidation of glucose-6-phosphate. acs.org His-240 functions as the general base, abstracting a proton from the C1-hydroxyl group of the substrate. acs.org The resulting positive charge on His-240 is stabilized by the carboxylate group of Asp-177 in the transition state. acs.org Additionally, His-178 plays a role in binding the phosphate moiety of glucose-6-phosphate. acs.org G6PD catalyzes the initial, rate-limiting step of the pentose phosphate pathway, which is a primary source of NADPH in the cytoplasm. nih.govebi.ac.ukebi.ac.uk The stability of human G6PD is notably dependent on the concentration of NADP+. nih.gov

Isocitrate Dehydrogenase (IDH) NADP+-dependent isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. wikipedia.orgnih.gov This reaction proceeds in a three-step mechanism: dehydrogenation of isocitrate to form an oxaloacid intermediate, followed by β-decarboxylation to an enol intermediate, and finally tautomerization to produce α-ketoglutarate. nih.gov The catalytic process involves significant conformational changes as the divalent metal ion (Mg2+ or Mn2+), NADP+, and the isocitrate substrate bind sequentially. acs.org In the human cytosolic homodimeric isocitrate dehydrogenase (hICDH), the catalysis involves three main steps: NADP+ reduction by the isocitrate substrate with the assistance of the Lys212B base, β-decarboxylation of the resulting oxalosuccinate to generate an enolate, and protonation of this intermediate by Tyr139A to yield the α-ketoglutarate product. acs.org A key lysine (B10760008) residue (Lys230*) is positioned to deprotonate and reprotonate the α-hydroxyl group in both the dehydrogenation and decarboxylation steps, while a tyrosine residue (Tyr160) protonates the C3 position after β-decarboxylation. nih.gov

Malic Enzyme NADP-dependent malic enzyme (NADP-ME) catalyzes the oxidative decarboxylation of L-malate to pyruvate and CO2, with the concurrent reduction of NADP+ to NADPH. wikipedia.orgnih.gov The kinetic mechanism for the maize leaf enzyme is a sequential ordered Bi-Ter process. nih.gov NADP+ is the first substrate to bind, followed by L-malate. nih.gov The products are then released in the order of CO2, pyruvate, and finally NADPH. nih.gov This enzyme is crucial in C4 and CAM photosynthesis for concentrating CO2 for fixation by RuBisCO. wikipedia.org It also plays roles in pH regulation and stomatal opening. frontiersin.org

| Enzyme | Substrate(s) | Product(s) | Key Mechanistic Features |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | D-glucose 6-phosphate, NADP+ | 6-phospho-D-glucono-1,5-lactone, NADPH, H+ | His-240 acts as a general base, Asp-177 stabilizes the transition state. acs.org |

| Isocitrate Dehydrogenase (IDH) | Isocitrate, NADP+ | α-ketoglutarate, CO2, NADPH, H+ | Three-step reaction: dehydrogenation, β-decarboxylation, and tautomerization. nih.gov Involves key Lys and Tyr residues. nih.gov |

| Malic Enzyme (NADP-ME) | (S)-malate, NADP+ | Pyruvate, CO2, NADPH | Sequential ordered Bi-Ter kinetic mechanism with NADP+ as the leading substrate. nih.gov |

Dehydrogenases exhibit a high degree of specificity for their nicotinamide (B372718) coenzymes, NAD+ or NADP+. msu.ru This specificity is largely determined by the structural characteristics of the coenzyme-binding pocket. nih.gov Enzymes that prefer NADP+ typically have larger binding pockets with positively charged or hydrogen-bond-donating residues that can interact with the 2'-phosphate group of the adenine (B156593) ribose. nih.gov In contrast, NAD+-preferring enzymes often possess negatively charged amino acids that create repulsion towards the phosphate group of NADP+ and form hydrogen bonds with the 2'- and 3'-hydroxyl groups of the adenine ribose in NAD+. nih.gov

Protein engineering techniques, such as directed mutagenesis and molecular modeling, have been successfully employed to alter the coenzyme specificity of dehydrogenases. nih.gov By systematically replacing key amino acid residues within the NADP+-binding domain, it is possible to convert an NADP+-dependent enzyme into one that preferentially uses NAD+. nih.gov For instance, a study on glutathione (B108866) reductase identified a set of amino acid side chains in a specific structural motif of the NADP+-binding domain that dictates its specificity. nih.gov Replacing these residues led to a significant shift in coenzyme preference to NAD+ without altering the substrate specificity. nih.gov Similarly, the coenzyme specificity of a formate dehydrogenase from Saccharomyces cerevisiae was successfully changed from NAD+ to NADP+ by introducing two single-point mutations (D196A and Y197R). nih.govresearchgate.net Computational approaches, such as the iterative protein redesign and optimization (IPRO) algorithm, have also been utilized to guide the selection of mutations for coenzyme engineering. frontiersin.org

NADP-Dependent Reductases

NADP-dependent reductases are enzymes that catalyze the reduction of a substrate using NADPH as the electron donor. These enzymes are critical for a variety of cellular processes, including photosynthesis, antioxidant defense, and biosynthetic pathways.

Ferredoxin:NADP+ oxidoreductase (FNR) is a key enzyme that catalyzes the final step in the linear electron transport chain of photosynthesis, transferring electrons from ferredoxin to NADP+ to produce NADPH. wikipedia.orgnih.gov This NADPH is then utilized in the Calvin cycle for carbon fixation. wikipedia.org The enzyme employs a flavin adenine dinucleotide (FAD) cofactor, which can exist in oxidized, semiquinone, and fully reduced states to facilitate the transfer of electrons from two single-electron-carrying ferredoxin molecules to the two-electron acceptor NADP+. wikipedia.org The catalytic mechanism of FNR involves an induced-fit model, where the binding of ferredoxin triggers a conformational change that forms a crucial hydrogen bond between a glutamate (B1630785) (E312) and a serine (S96) residue in the active site. wikipedia.org The release of the first oxidized ferredoxin molecule is the rate-limiting step of the reaction. wikipedia.org

In non-photosynthetic organisms and in the dark in photosynthetic organisms, FNR can function in reverse, using NADPH to provide reduced ferredoxin for various metabolic pathways, including nitrogen fixation and steroid metabolism. wikipedia.orgwikiwand.com FNR activity is regulated, in part, by its localization within the chloroplast. It can be found in the soluble stroma, bound to the thylakoid membrane, and at the inner envelope of the chloroplast. nih.gov Two proteins, Tic62 and TROL, act as molecular anchors for FNR to the thylakoid membrane. nih.gov The Tic62-FNR complex is thought to protect the enzyme from inactivation during dark periods. nih.gov In some anaerobic bacteria, FNR can also act as an oxygen sensor, modifying gene expression to adapt the cell to anaerobic growth conditions. proteopedia.org

| Location | Function | Regulatory Aspect |

| Thylakoid Membrane | Photosynthetic NADPH production | Anchored by Tic62 and TROL proteins; Tic62 protects from dark inactivation. nih.gov |

| Soluble Stroma | Photosynthetically active. nih.gov | Availability for various metabolic pathways. |

| Chloroplast Inner Envelope | Putative role in non-photosynthetic processes. | Interacts with other metabolic pathways at the chloroplast boundary. |

Glutathione Reductase (GR) is a ubiquitous flavoprotein that catalyzes the reduction of glutathione disulfide (GSSG) to the sulfhydryl form, glutathione (GSH), using NADPH as the electron donor. wikipedia.orgfabad.org.tr This reaction is vital for maintaining a high ratio of GSH to GSSG, which is crucial for protecting cells against oxidative stress. fabad.org.tr The catalytic mechanism of GR involves two half-reactions. In the reductive half, NADPH reduces the FAD cofactor to FADH−. This anion then breaks the Cys58-Cys63 disulfide bond, forming a stable charge-transfer complex. wikipedia.org In the oxidative half, which begins with the binding of GSSG, Cys58 attacks one of the sulfur atoms of GSSG, leading to the release of one GSH molecule and the formation of a mixed disulfide. proteopedia.org The enzyme's internal disulfide bond is then reformed, releasing the second GSH molecule. proteopedia.org

Thioredoxin Reductase (TrxR) is an enzyme that reduces thioredoxin (Trx) in an NADPH-dependent manner. wikipedia.org Thioredoxin reductase, along with thioredoxin and NADPH, constitutes the thioredoxin system, which is a major disulfide reductase system in cells, playing roles in defense against oxidative stress and redox signaling. wikipedia.orgmdpi.com There are two main classes of TrxR. wikipedia.org Mammalian TrxRs are high molecular weight enzymes containing a selenocysteine residue in their active site, which is crucial for their catalytic activity. pnas.org The reductive half-reaction of mammalian TrxR is similar to that of glutathione reductase, involving the transfer of electrons from NADPH via FAD to a redox-active disulfide. pnas.org This is followed by an exchange to the selenenylsulfide to generate the active-site selenolthiol. pnas.org

NADPH Oxidase Systems and Their Regulation

NADPH oxidases (NOX) are membrane-bound enzyme complexes that catalyze the transfer of electrons from NADPH to molecular oxygen to produce the superoxide (B77818) radical (O2•−). wikipedia.org These enzymes are a major source of cellular reactive oxygen species (ROS), which play roles in host defense, signal transduction, and hormone synthesis. wikipedia.orgbohrium.com The core of the NOX enzyme consists of a catalytic subunit (e.g., NOX1, NOX2, NOX3, NOX4, NOX5, DUOX1, DUOX2) that contains binding sites for NADPH and FAD, as well as transmembrane domains that bind heme. nih.gov

The activity of NADPH oxidases is tightly regulated. In phagocytes, the NOX2 complex is dormant in resting cells and is activated upon stimulation. frontiersin.org This activation involves the translocation of cytosolic subunits (p47phox, p67phox, and p40phox) and the small GTPase Rac to the membrane-bound flavocytochrome b558 (composed of gp91phox/NOX2 and p22phox). nih.govfrontiersin.org The assembly of this multi-protein complex is a critical regulatory step. frontiersin.org Phosphorylation of the p47phox subunit is a key initiating event in this process. frontiersin.org

Different NOX isoforms are regulated by distinct mechanisms. For example, NOX5 activity is regulated by intracellular calcium concentrations through its N-terminal EF-hand calcium-binding domains and does not require the assembly of cytosolic subunits for activation. nih.govresearchgate.net The regulation of NOX activity is also influenced by factors such as protein acetylation and deacetylation. frontiersin.org For instance, the deacetylation of Rac1 by SIRT1 has been shown to decrease its affinity for GTP and its interaction with p67phox, thereby inhibiting NADPH oxidase activity. frontiersin.org The termination of NADPH oxidase activity is also a regulated process, involving changes in the phosphorylation state of p47phox and the nucleotide bound to Rac. nih.gov

| NOX Isoform | Key Regulatory Feature(s) | Activator(s) |

| NOX2 (in phagocytes) | Assembly of cytosolic (p47phox, p67phox, p40phox) and membrane (gp91phox, p22phox) subunits, Rac GTPase. nih.govfrontiersin.org | Bacterial products, cytokines. wikipedia.org |

| NOX5 | Intracellular Ca2+ concentration, N-terminal EF-hand domains. nih.govresearchgate.net | Agonists that increase intracellular Ca2+. |

| Vascular NOX | Hormones and growth factors. | Thrombin, PDGF, TNFα. wikipedia.org |

Structural Biology of NADP-Binding Enzymes

The remarkable specificity of enzymes for their cofactors is a fundamental principle of biochemistry, and the structural biology of Nicotinamide Adenine Dinucleotide Phosphate (NADP) binding to enzymes provides a compelling example of this molecular recognition. Despite the subtle difference of a single phosphate group distinguishing it from NAD+, enzymes exhibit a high degree of discrimination, a feat governed by intricate three-dimensional structures. The study of these enzyme-NADP+ complexes through techniques like X-ray crystallography has illuminated the common motifs, specific interactions, and dynamic conformational changes that underpin this specificity and are crucial for catalysis.

A predominant structural motif found in many NADP-binding enzymes is the Rossmann fold. This conserved topological feature is characterized by a six-stranded parallel β-sheet flanked by α-helices, creating a stable scaffold for nucleotide binding. The initial β-α-β segment of the Rossmann fold is particularly conserved and is instrumental in anchoring the ADP portion of the NADP+ molecule. While the Rossmann fold provides a general framework, the precise architecture of the binding pocket, including the specific amino acid residues, dictates the preference for NADP+ over NAD+.

The key to this specificity lies in the interactions with the 2'-phosphate group of the adenine ribose, the defining feature of NADP+. Typically, the binding pocket for this phosphate group is rich in positively charged or polar amino acid residues, such as arginine and lysine, which form favorable electrostatic interactions and hydrogen bonds with the negatively charged phosphate. For instance, in isocitrate dehydrogenase from Corynebacterium glutamicum, the 2'-phosphate group is encircled by the side chains of two arginines and a histidine, and it interacts with a lysine residue via a water molecule, forming ion pairs and hydrogen bonds nih.gov.

Beyond the foundational Rossmann fold, the NADP+-binding site is a highly specific microenvironment. The interactions governing the binding of the entire NADP+ molecule are multifaceted, involving hydrogen bonds, electrostatic interactions, and hydrophobic contacts with various parts of the cofactor. The adenine ring, the ribose sugars, the pyrophosphate bridge, and the nicotinamide ring all engage in a network of interactions with the surrounding amino acid residues.

In human glucose-6-phosphate dehydrogenase (G6PD), for example, the NADP+ molecule binds with its adenine ring in the anti conformation, and the ribose rings and bisphosphate moiety span the C-terminus of the β-sheet within the coenzyme-binding domain iucr.org. The binding of NADP+ is a dynamic process that often induces significant conformational changes in the enzyme. These changes are not merely subtle adjustments but can involve large-scale movements of domains or loops, which are essential for creating a catalytically competent active site.

A notable example is observed in transhydrogenase, where the binding of NADP(H) leads to a conformational change in a loop designated as loop D nih.govacs.orgacs.org. This loop can exist in an "open" conformation, where the nicotinamide ring is exposed to the solvent, or a "closed" conformation, where it is shielded nih.govacs.orgacs.org. This transition is crucial for protecting the hydride transfer reaction from non-productive interactions with water nih.govacs.orgacs.org. Similarly, in human cytosolic NADP-dependent isocitrate dehydrogenase, the binding of NADP+ and the substrate induces a transition of a structural segment at the active site from a loop to an α-helix, leading to a "closed" and active conformation of the enzyme nih.gov. These induced-fit mechanisms ensure the precise positioning of the cofactor and substrate for efficient catalysis.

The following tables provide a detailed overview of the structural features of NADP+-binding sites in selected enzymes, highlighting the conserved residues and the nature of their interactions with the different moieties of the NADP+ molecule, as well as summarizing the conformational changes that occur upon cofactor binding.

Table 1: Key Amino Acid Residues and Interactions in the NADP+-Binding Site of Selected Enzymes

| Enzyme | PDB Entry | NADP+ Moiety | Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Human Glucose-6-Phosphate Dehydrogenase | 7SNH | 2'-Phosphate | Arg, Lys | Electrostatic, Hydrogen Bonds |

| Adenine | Hydrophobic, Hydrogen Bonds | |||

| Nicotinamide Ribose | Hydrogen Bonds | |||

| Isocitrate Dehydrogenase (C. glutamicum) | 2'-Phosphate | Arg, His, Lys (via H₂O) | Ion Pairs, Hydrogen Bonds | |

| Adenine Ribose | Hydrogen Bonds | |||

| Pyrophosphate | Hydrogen Bonds | |||

| Transhydrogenase (R. rubrum) | Nicotinamide | βSer405, βPro406, βIle407 | Close Contacts in "Closed" state | |

| Adenine | van der Waals | |||

| 2'-Phosphate | Electrostatic |

This table is interactive. Click on the headers to sort the data.

Table 2: Conformational Changes in Enzymes Upon NADP+ Binding

| Enzyme | Conformational Change | Functional Implication |

|---|---|---|

| Transhydrogenase | "Open" to "Closed" conformation of Loop D. | Shields the nicotinamide ring from the solvent, facilitating efficient hydride transfer. |

| Human Cytosolic NADP-dependent Isocitrate Dehydrogenase | A structural segment at the active site transitions from a loop to an α-helix. | Leads to the formation of a "closed," active enzyme conformation. |

| Human Glucose-6-Phosphate Dehydrogenase | Binding of a structural NADP+ induces ordering of the C-terminal region. | Allosterically regulates substrate binding and catalytic activity. |

This table is interactive. Click on the headers to sort the data.

Roles of Nadp in Core Metabolic Processes Research

NADP in Anabolic Biosynthesis Pathways

Nicotinamide-adenine-dinucleotide phosphate (B84403) in its reduced form, NADPH, is a fundamental reducing agent, donating high-energy electrons for a variety of anabolic reactions. nih.govwikipedia.org These biosynthetic pathways are crucial for the synthesis of essential macromolecules.

The biosynthesis of lipids, including fatty acids, cholesterol, and steroids, is heavily dependent on the reducing power of NADPH. wikipedia.orgnih.gov In fatty acid synthesis, NADPH is essential for the reduction steps in the elongation cycle of the fatty acid chain. nih.gov Two molecules of NADPH are consumed for each two-carbon unit added to the growing fatty acid chain. nih.gov

Similarly, the synthesis of cholesterol relies on NADPH as a reductant in several key enzymatic steps. youtube.com One of the rate-limiting enzymes in cholesterol biosynthesis, HMG-CoA reductase, utilizes NADPH to convert HMG-CoA to mevalonate. youtube.com The synthesis of steroid hormones from cholesterol also requires NADPH for hydroxylation reactions catalyzed by cytochrome P450 enzymes. wikipedia.org

| Lipid Molecule | Role of NADPH | Key Enzymes/Pathways Involved |

| Fatty Acids | Provides reducing equivalents for the elongation of the fatty acid chain. | Fatty Acid Synthase |

| Cholesterol | Acts as a reductant in multiple steps, including the conversion of HMG-CoA to mevalonate. | HMG-CoA Reductase |

| Steroids | Required for hydroxylation reactions in the synthesis of steroid hormones from cholesterol. | Cytochrome P450 enzymes |

The synthesis of nucleic acids, DNA and RNA, is intrinsically linked to NADP metabolism. The pentose (B10789219) phosphate pathway (PPP), a major source of NADPH, also produces ribose-5-phosphate, a crucial precursor for nucleotide synthesis. wikipedia.orgnih.gov Furthermore, the enzyme ribonucleotide reductase, which catalyzes the conversion of ribonucleotides to deoxyribonucleotides for DNA synthesis, requires NADPH as an indirect electron donor. nih.gov

| Process | Role of NADP/NADPH | Key Pathway/Enzyme |

| Nucleotide Precursor Synthesis | The pathway that generates NADPH also produces ribose-5-phosphate. wikipedia.orgnih.gov | Pentose Phosphate Pathway |

| Deoxyribonucleotide Synthesis | Serves as an indirect electron donor for the reduction of ribonucleotides. nih.gov | Ribonucleotide Reductase |

NADPH is a critical cofactor in the biosynthesis of various amino acids. tandfonline.comnih.gov It provides the necessary reducing power for the assimilation of inorganic nitrogen and for several enzymatic reactions in the synthetic pathways of both essential and non-essential amino acids. For instance, the enzyme glutamate (B1630785) dehydrogenase utilizes NADP(H) in the amination of α-ketoglutarate to form glutamate, a central amino acid that can then donate its amino group for the synthesis of other amino acids through transamination reactions. nih.gov The synthesis of certain amino acids, such as arginine and lysine (B10760008), requires multiple molecules of NADPH per molecule of amino acid produced. researchgate.net

The synthesis of ascorbic acid (Vitamin C) and the sugar alcohol xylitol (B92547) also involves NADPH-dependent enzymatic steps. wikipedia.org In many organisms, the final step of ascorbic acid synthesis is catalyzed by an NADPH-dependent reductase. Xylitol production, particularly in yeasts, is facilitated by xylose reductase, an enzyme that can utilize NADPH to reduce xylose to xylitol. nih.govusda.gov Research has shown that increasing the intracellular availability of NADPH can enhance xylitol production in recombinant microorganisms. nih.gov

NADP in Carbon Metabolism

NADP and its reduced form, NADPH, are integral to central carbon metabolism, not only as consumers of reducing power in anabolic pathways but also as products of key catabolic routes.

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis and is a primary source of NADPH in the cytosol. wikipedia.orgnih.govresearchgate.net This pathway is particularly active in tissues with high demands for anabolic processes, such as the liver, adipose tissue, and mammary glands. wikipedia.org The PPP is divided into two distinct phases: the oxidative phase and the non-oxidative phase. wikipedia.org

The oxidative phase is the primary site of NADPH generation. In this phase, glucose-6-phosphate is oxidized, leading to the production of two molecules of NADPH, one molecule of ribose-5-phosphate, and one molecule of carbon dioxide for each molecule of glucose-6-phosphate that enters the pathway. nih.gov The key enzymes in this phase are glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase. nih.gov

The non-oxidative phase involves the interconversion of various sugar phosphates, allowing for the synthesis of precursors for nucleotide biosynthesis (ribose-5-phosphate) or for the regeneration of glycolytic intermediates such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. wikipedia.org

| Phase of PPP | Key Function | Primary Products | Key Enzymes |

| Oxidative Phase | Generation of NADPH. nih.gov | 2 NADPH, 1 Ribose-5-phosphate, 1 CO2 (per Glucose-6-phosphate). nih.gov | Glucose-6-phosphate dehydrogenase (G6PD), 6-phosphogluconate dehydrogenase. nih.gov |

| Non-oxidative Phase | Interconversion of sugar phosphates. wikipedia.org | Precursors for nucleotide synthesis and glycolytic intermediates. wikipedia.org | Transketolase, Transaldolase |

Entner-Doudoroff Pathway Contributions to NADPH

The Entner-Doudoroff (ED) pathway is a metabolic route for glucose catabolism distinct from the more commonly known glycolysis (Embden-Meyerhof-Parnas pathway). wikipedia.org Primarily found in Gram-negative bacteria and also present in some Gram-positive bacteria, archaea, and plants, the ED pathway serves as a significant source of NADPH. wikipedia.orgnih.gov

The initial steps of the ED pathway overlap with the oxidative phase of the pentose phosphate pathway. youtube.com Glucose is first phosphorylated to glucose-6-phosphate and then oxidized to 6-phosphogluconate. youtube.com This oxidation step is catalyzed by glucose-6-phosphate dehydrogenase and is crucial as it reduces one molecule of NADP+ to NADPH. youtube.com The pathway then diverges, utilizing unique enzymes such as 6-phosphogluconate dehydratase and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740) to ultimately yield pyruvate. wikipedia.org

While glycolysis yields two molecules of NADH and a net of two ATP per molecule of glucose, the ED pathway has a different output. wikipedia.org For every glucose molecule metabolized, the ED pathway produces one molecule of NADPH, one molecule of NADH, and a net gain of one ATP. wikipedia.org This production of NADPH is a key distinction, as NADPH is essential for various anabolic and biosynthetic reactions, whereas NADH is primarily used to generate ATP through the electron transport chain. nih.govyoutube.com

| Pathway | ATP (Net) | NADH | NADPH |

|---|---|---|---|

| Entner-Doudoroff Pathway | 1 | 1 | 1 |

| Glycolysis (EMP Pathway) | 2 | 2 | 0 |

Connections to Glycolysis and Tricarboxylic Acid Cycle

The roles of the NAD+/NADH and NADP+/NADPH coenzyme pairs are generally segregated within cellular metabolism. nih.gov Glycolysis and the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, are central catabolic pathways that primarily oxidize carbohydrates to generate ATP. creative-proteomics.comwikipedia.org In these pathways, NAD+ acts as the principal oxidizing agent, accepting electrons and being reduced to NADH. wikipedia.orgquora.com This NADH then donates its electrons to the mitochondrial electron transport chain to drive the synthesis of large amounts of ATP through oxidative phosphorylation. wikipedia.org

Direct involvement of NADP+ in glycolysis is absent. The dehydrogenase enzyme in the payoff phase of glycolysis, glyceraldehyde-3-phosphate dehydrogenase, specifically uses NAD+ as its cofactor. quora.comquora.com Similarly, the primary dehydrogenase enzymes of the TCA cycle (pyruvate dehydrogenase, isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, and malate (B86768) dehydrogenase) predominantly utilize NAD+ to produce NADH. wikipedia.org

However, connections exist through specific enzyme isoforms and the demand for biosynthetic precursors. Some organisms possess NADP-dependent isoforms of enzymes that are typically NAD-dependent. For instance, NADP-linked isoforms of malic enzyme and isocitrate dehydrogenase (IDH) can generate NADPH by decarboxylating malate and isocitrate, respectively. nih.govwikipedia.org These reactions provide a source of NADPH outside of the pentose phosphate pathway and are crucial for maintaining the cellular redox balance and supplying reducing power for anabolic processes like fatty acid synthesis. nih.gov The NADP+/NADPH pool is generally kept in a reduced state to favor these biosynthetic reactions, while the NAD+/NADH pool is maintained in a more oxidized state to drive catabolism. nih.gov

NADP in Photosynthesis and Carbon Assimilation

In photosynthetic organisms, NADP+ and its reduced form, NADPH, are central to the conversion of light energy into chemical energy. nih.gov

Calvin Cycle Reduction

The Calvin cycle, or the light-independent reactions of photosynthesis, is the process by which carbon dioxide is converted into organic compounds like glucose. savemyexams.comwikipedia.org This cycle is critically dependent on the ATP and NADPH produced during the light-dependent reactions. wikipedia.orgkhanacademy.org NADPH provides the necessary reducing power for the cycle. wikipedia.org

The cycle occurs in three main stages: fixation, reduction, and regeneration. khanacademy.orglibretexts.org

Fixation: The enzyme RuBisCO incorporates CO2 into a five-carbon molecule, ribulose-1,5-bisphosphate (RuBP), forming an unstable six-carbon intermediate that immediately splits into two molecules of 3-phosphoglycerate (B1209933) (3-PGA). savemyexams.comlibretexts.org

Reduction: This is the key stage involving NADPH. khanacademy.orglibretexts.org Each molecule of 3-PGA is first phosphorylated by ATP to form 1,3-bisphosphoglycerate. khanacademy.org Subsequently, this molecule is reduced by NADPH in a reaction catalyzed by glyceraldehyde-3-phosphate dehydrogenase. khanacademy.orglibretexts.org This step converts the carboxyl group of 3-PGA into an aldehyde group, producing glyceraldehyde-3-phosphate (G3P), a three-carbon sugar. khanacademy.org In this process, NADPH is oxidized to NADP+, which is then recycled back to the light-dependent reactions to be reduced again. khanacademy.orglibretexts.org

Regeneration: For every six molecules of G3P produced, one exits the cycle to be used for the synthesis of glucose and other organic molecules. wikipedia.org The remaining five molecules are used to regenerate three molecules of RuBP, a process that also consumes ATP. savemyexams.comkhanacademy.org

Without the continuous supply of reducing power from NADPH, the reduction of 3-PGA to G3P would halt, stopping the synthesis of carbohydrates. tutorchase.com

Linear Electron Flow in Photosystem I

Linear electron flow, also known as non-cyclic photophosphorylation, is the primary pathway of the light-dependent reactions and involves two photosystems, Photosystem II (PSII) and Photosystem I (PSI). nih.govquizlet.com Its purpose is to convert light energy into chemical energy in the form of ATP and NADPH. proprep.com

The process begins at PSII, where light energy is used to split water molecules, releasing electrons, protons (H+), and oxygen. studymind.co.uk These electrons are energized by light and passed along an electron transport chain to PSI. quizlet.com As electrons move through this chain, a proton gradient is established across the thylakoid membrane, which drives ATP synthesis. studymind.co.uk

When the electrons reach PSI, they are re-energized by absorbing more light energy. khanacademy.org These high-energy electrons are then passed through a short series of carriers to the protein ferredoxin (Fd). nih.gov The final step in linear electron flow is the reduction of NADP+. nih.gov The enzyme Ferredoxin-NADP+ reductase (FNR) catalyzes the transfer of two electrons from two molecules of ferredoxin to one molecule of NADP+, which also takes up a proton from the stroma. nih.govnih.gov This reaction produces one molecule of NADPH. nih.gov

2 Fd(reduced) + NADP+ + H+ —(FNR)→ 2 Fd(oxidized) + NADPH

This NADPH is then released into the stroma, where it serves as the reducing agent for the Calvin cycle. tutorchase.com Therefore, NADP+ is the terminal electron acceptor of the photosynthetic electron transport chain in linear electron flow. nih.govquizlet.com

Cyclic Electron Transfer in Photosynthesis

Cyclic electron transfer, or cyclic photophosphorylation, is an alternative pathway that involves only Photosystem I (PSI) and some components of the electron transport chain. nih.gov Unlike linear electron flow, this process does not produce NADPH and does not release oxygen. studymind.co.ukbyjus.com

In cyclic electron flow, electrons energized at PSI are not passed to NADP+. nih.gov Instead, they are shunted from ferredoxin back to the cytochrome b6f complex in the electron transport chain that connects PSII and PSI. nih.govnih.gov From the cytochrome complex, the electrons return to PSI at a lower energy level, completing a cycle. byjus.com